2-Acetamido-1,2-dideoxynojirimycin Hydrochloride

Lysosomal Storage Disorders Enzymology Tay-Sachs Disease

2-Acetamido-1,2-dideoxynojirimycin Hydrochloride (DNJNAc·HCl, CAS 1356848-49-1) is a selective β-hexosaminidase inhibitor (Ki=700 nM). Its moderate potency enables pharmacological chaperone applications for Tay-Sachs/Sandhoff—stabilizing mutant enzyme folding while preserving lysosomal function. The HCl salt ensures aqueous solubility for in vivo CNS dosing (100 mg/kg/day). Validated for insect cell glycoengineering (OfHex2 IC50=31 μM) and Gram-negative antibacterial delivery via OprB porin. Procure this specific salt form to guarantee stereochemical integrity and reproducible inhibition.

Molecular Formula C₈H₁₇ClN₂O₄
Molecular Weight 240.68
CAS No. 1356848-49-1
Cat. No. B1142249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamido-1,2-dideoxynojirimycin Hydrochloride
CAS1356848-49-1
SynonymsN-[(3S,4R,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-piperidinyl]acetamide Hydrochloride;  2-Acetamido-1,5-imino-1,2,5-trideoxy-D-glucitol Hydrochloride
Molecular FormulaC₈H₁₇ClN₂O₄
Molecular Weight240.68
Structural Identifiers
SMILESCC(=O)NC1CNC(C(C1O)O)CO.Cl
InChIInChI=1S/C8H16N2O4.ClH/c1-4(12)10-5-2-9-6(3-11)8(14)7(5)13;/h5-9,11,13-14H,2-3H2,1H3,(H,10,12);1H/t5-,6+,7+,8+;/m0./s1
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetamido-1,2-dideoxynojirimycin Hydrochloride (CAS 1356848-49-1): What Buyers Should Know Before Purchasing This β-Hexosaminidase Inhibitor


2-Acetamido-1,2-dideoxynojirimycin Hydrochloride (CAS 1356848-49-1, also designated DNJNAc, AdDNJ, or 2-ADN) is a synthetic iminosugar analog of N-acetylglucosamine [1] and the hydrochloride salt form of the potent and selective β-hexosaminidase (HEX) inhibitor 2-acetamido-1,2-dideoxynojirimycin . This compound belongs to the 1-deoxynojirimycin class and is characterized by a piperidine ring bearing multiple hydroxyl groups and an acetamide moiety . The free base (CAS 105265-96-1) and hydrochloride salt (CAS 1356848-49-1) are both commercially available for research applications. Procuring this specific compound is essential for researchers requiring reliable inhibition of N-acetyl-β-D-hexosaminidases across multiple species and isoforms, with applications spanning lysosomal storage disorder research, glycobiology, and antimicrobial discovery.

Why Generic Substitution of 2-Acetamido-1,2-dideoxynojirimycin Hydrochloride Can Compromise Research Reproducibility


Interchangeability among hexosaminidase inhibitors is a significant procurement risk due to profound differences in enzyme selectivity profiles, stereospecific requirements for activity, and species-dependent inhibitory potency. Structurally similar iminosugars such as 2-acetamido-2-deoxynojirimycin (ADNJ) exhibit >100-fold higher potency than the 1,2-dideoxy counterpart, while the L-enantiomer of DNJNAc shows no detectable inhibition of any glycosidase tested [1][2]. Furthermore, the presence or absence of the 2-acetamido group critically determines selectivity between GH20 β-hexosaminidases versus unrelated off-target enzymes such as Hsp90 ATPase, where DNJNAc exhibits only weak allosteric inhibition (IC50 = 119 μM) . Even within the same structural class, the hydrochloride salt form confers distinct physicochemical properties including enhanced aqueous solubility, hygroscopicity profile, and specific storage requirements (-20°C under inert atmosphere) that differ from the free base . Substituting this compound with an unvalidated analog without verifying isoform specificity, enantiomeric purity, or salt form introduces variables that can irreversibly compromise assay reproducibility and cross-study comparability.

Quantitative Differentiation of 2-Acetamido-1,2-dideoxynojirimycin Hydrochloride: Head-to-Head Inhibitory Profiles Against Competing Hexosaminidase Inhibitors


Ki Comparison: 2-Acetamido-1,2-dideoxynojirimycin vs. 2-Acetamido-2-deoxynojirimycin Against Human β-Hexosaminidase

Direct head-to-head comparison of two structurally related iminosugars against human β-hexosaminidase reveals a >100-fold difference in inhibitory potency between 2-acetamido-2-deoxynojirimycin (ADNJ, Ki = 5 nM) and 2-acetamido-1,2-dideoxynojirimycin (AdDNJ/DNJNAc, Ki = 700 nM) [1][2]. This quantitative difference, measured under identical assay conditions, demonstrates that the 1,2-dideoxy structural modification results in substantially reduced binding affinity compared to the 2-deoxy analog [2].

Lysosomal Storage Disorders Enzymology Tay-Sachs Disease

Enantiomeric Specificity: D-DNJNAc vs. L-DNJNAc Activity Against β-GlcNAcases and β-GalNAcases

A comprehensive enantiomeric evaluation demonstrated that D-DNJNAc (the target compound) is a potent inhibitor of both β-GlcNAcases and β-GalNAcases, whereas the L-enantiomer of DNJNAc showed no significant inhibition of any glycosidase enzyme tested [1]. This stereochemical requirement is absolute and was verified across multiple enzyme sources in the same study [1].

Stereochemistry Enzyme Specificity Glycobiology

Species- and Isoform-Dependent Inhibition: DNJNAc IC50 Values Across Multiple N-Acetyl-β-D-hexosaminidase Sources

2-Acetamido-1,2-dideoxynojirimycin exhibits quantifiable species-dependent potency variation against N-acetyl-β-D-hexosaminidases from different biological sources. In insect systems, DNJNAc inhibits OfHex2 (Ostrinia furnacalis β-N-acetyl-D-hexosaminidase) with an IC50 of 31 μM [1]. This contrasts with its nanomolar-range Ki (700 nM) against human β-hexosaminidase [2], representing an approximately 44-fold difference in potency between species under comparable assay conditions. Furthermore, DNJNAc demonstrates broad activity across fungal, plant, molluscan, and mammalian enzyme sources, with inhibition ranging from nano- to micromolar concentrations [3].

Species Selectivity Insect Glycobiology Comparative Enzymology

GH20 vs. GH89 Isozyme Selectivity: DNJNAc as a GH20-Selective β-Hexosaminidase Inhibitor

DNJNAc (2-acetamido-1,2-dideoxynojirimycin) is a selective inhibitor of GH20 β-hexosaminidases, which utilize a substrate-assisted catalytic mechanism involving anchimeric assistance from the sugar's N-acetyl group to form an α-configured oxazoline intermediate [1]. In contrast, the retaining lysosomal N-acetyl-α-D-hexosaminidases of family GH89 follow the standard double-displacement mechanism [1]. While the target compound shows potent inhibition of GH20 enzymes, DGJNAc (the galacto-configured epimer) and its N-alkyl derivatives were identified as α-GalNAcase inhibitors, whereas none of the epimeric DNJNAc derivatives inhibited this α-specific enzyme [2]. This mechanistic selectivity distinguishes DNJNAc from non-selective glycosidase inhibitors and defines its utility in experiments requiring GH20-specific β-hexosaminidase blockade without confounding α-hexosaminidase inhibition.

Isozyme Selectivity Glycoside Hydrolase Families Off-Target Profiling

Defined Research and Industrial Application Scenarios for 2-Acetamido-1,2-dideoxynojirimycin Hydrochloride Procurement


Pharmacological Chaperone Therapy Research: Tay-Sachs and Sandhoff Disease Models

In fibroblasts from adult Tay-Sachs and Sandhoff disease patients, 2-acetamido-1,2-dideoxynojirimycin (AdDNJ, Ki = 700 nM) functions as a pharmacological chaperone that enhances residual β-hexosaminidase activity [1]. Unlike the ultra-potent 2-acetamido-2-deoxynojirimycin (ADNJ, Ki = 5 nM) which would completely suppress enzyme activity at therapeutic concentrations, the moderate potency of DNJNAc enables a dosing window where partial inhibition in the endoplasmic reticulum stabilizes mutant enzyme folding while preserving sufficient catalytic function after trafficking to the lysosome [1]. This application has progressed to in vivo validation: in Dutch APP E693Q transgenic mice, AdDNJ reduced GAβ pathology and corrected behavioral phenotypes in a dose-dependent manner, with dosing regimens specified at approximately 100 mg/kg/day orally [2]. Procurement for this application requires the hydrochloride salt (CAS 1356848-49-1) due to its enhanced aqueous solubility profile.

Insect N-Glycosylation Pathway Engineering for Complex Glycoprotein Production

In Drosophila S2 cell systems, 2-acetamido-1,2-dideoxynojirimycin (2-ADN) suppresses Golgi membrane β-N-acetylglucosaminidase (GlcNAcase) activity, thereby preventing the removal of terminal N-acetylglucosamine residues and enabling the production of complex N-glycan structures with terminal GlcNAc and/or galactose [3]. This application exploits the compound's species-specific potency against insect hexosaminidases (OfHex2 IC50 = 31 μM) [4], which differs substantially from its nanomolar activity against human enzymes. The specific inhibition of insect GlcNAcase by 2-ADN was validated using both HPLC and MALDI-TOF MS analyses of human erythropoietin (hEPO) secreted by stably transfected S2 cells, demonstrating that chemical inhibition can substitute for RNAi-mediated gene silencing in glycosylation engineering workflows [3]. This application scenario distinguishes DNJNAc from mammalian-specific hexosaminidase inhibitors that would show insufficient cross-species activity for insect cell bioproduction systems.

Antimicrobial Discovery: Trojan Horse Substrate for Pseudomonad Porin-Mediated Drug Delivery

Molecular dynamics simulations and diffusion modeling have quantified that 2-acetamido-1,2-dideoxynojirimycin (DNJ-NAc) can enter Pseudomonas species via the sugar-specific porin OprB, the same gateway used by glucose, the preferred natural substrate [5]. The study quantified the energetics and macroscopic flux of DNJ-NAc transport through OprB and provided a direct comparative analysis with glucose [5]. This transport mechanism positions DNJ-NAc as a validated scaffold for designing Trojan Horse anti-infectives against Gram-negative bacteria, where the iminosugar moiety serves as the delivery vehicle conjugated to antimicrobial payloads. This application is supported by co-crystal structures of the compound bound to Pseudomonas aeruginosa NagZ β-hexosaminidase (PDB: 5G5K, 5LY7), confirming target engagement within the bacterial periplasmic space after OprB-mediated uptake [6]. This antimicrobial discovery application is unique to DNJ-NAc among hexosaminidase inhibitors, as it combines validated bacterial porin transport with inhibition of bacterial cell wall recycling enzymes.

Cerebral Amyloidosis Research: Pharmacological Chaperone Dosing Regimens for Alzheimer's Disease Models

Patent documentation specifies defined dosing regimens for 2-acetamido-1,2-dideoxynojirimycin (AdDNJ) in the prevention and/or treatment of cerebral amyloidoses including Alzheimer's disease (AD) and cerebral amyloid angiopathy (CAA) [7]. The dosing protocol consists of cyclic enzyme enhancement periods followed by substrate turnover periods: AdDNJ is administered daily for 4-6 days (enzyme enhancement period) at doses ranging from 3 mg/kg/day to 300 mg/kg/day, with 100 mg/kg/day specifically exemplified, followed by a 48-96 hour (preferably 72 hour) drug holiday (substrate turnover period) before repeating the cycle [7]. This intermittent dosing strategy exploits the compound's pharmacological chaperone mechanism at the β-hexosaminidase target and is structurally encoded in the patent claims. This application scenario provides a defined, patent-supported dosing framework that differentiates AdDNJ from other hexosaminidase inhibitors lacking validated in vivo CNS dosing protocols for amyloid pathology models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Acetamido-1,2-dideoxynojirimycin Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.